molecular formula C12H9FN2O3S B2770551 N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 851080-13-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B2770551
CAS RN: 851080-13-2
M. Wt: 280.27
InChI Key: LBEUTIUURCOSIJ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. Its unique chemical structure makes it an attractive candidate for drug development, and its various biological effects have been extensively studied. In

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological properties, making them significant in medicinal chemistry. The structural uniqueness of benzothiazole has been leveraged in designing compounds with anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities. This versatility is attributed to their ability to inhibit essential enzymes in the life cycles of various pathogens, suggesting a promising avenue for future anti-infective agents. Additionally, the anti-inflammatory action of some benzothiazoles is linked to their inhibition of phosphodiesterase 4, highlighting their potential in treating inflammatory conditions. The electron-deficient nature of the boron atom in benzoxaborole derivatives, a closely related class, underscores their unique mechanism of action and their value in drug development (Nocentini et al., 2018).

Therapeutic Applications and Advancements

The benzothiazole nucleus is a principal moiety in many biologically active compounds, reflecting its importance across a range of therapeutic areas. Over the years, research has focused on the biological and therapeutic activities of benzothiazole-containing compounds, exploring their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures of several potent drugs are based on the benzothiazole skeleton, underlining the significance of this heterocyclic aromatic and bicyclic compound in drug discovery and development (Sumit et al., 2020).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3S/c13-7-2-1-3-9-10(7)14-12(19-9)15-11(16)8-6-17-4-5-18-8/h1-3,6H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEUTIUURCOSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327283
Record name N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

CAS RN

851080-13-2
Record name N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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